Ethyl 2-chloro-5-cyano-4-iodobenzoate
CAS No.:
Cat. No.: VC17488370
Molecular Formula: C10H7ClINO2
Molecular Weight: 335.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClINO2 |
|---|---|
| Molecular Weight | 335.52 g/mol |
| IUPAC Name | ethyl 2-chloro-5-cyano-4-iodobenzoate |
| Standard InChI | InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |
| Standard InChI Key | PYXVDBUHYUIVDE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 2-chloro-5-cyano-4-iodobenzoate (C₁₀H₇ClINO₂) is a crystalline solid with a molecular weight of 334.53 g/mol . The compound’s structure features a benzoate core substituted at the 2-position with chlorine, the 4-position with iodine, and the 5-position with a nitrile group, while the ethoxycarbonyl moiety occupies the 1-position. This arrangement creates a sterically congested aromatic system that influences both its reactivity and physical properties. The iodine atom introduces potential for further functionalization via metal-catalyzed cross-coupling reactions, whereas the electron-withdrawing cyano and chloro groups modulate the aromatic ring’s electronic characteristics .
Synthesis and Optimization
The synthesis of ethyl 2-chloro-5-cyano-4-iodobenzoate proceeds through a sequence of six steps starting from 2-chloro-4-nitrobenzoic acid (Scheme 1) :
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Esterification: 2-Chloro-4-nitrobenzoic acid is treated with ethanol and sulfuric acid to yield ethyl 2-chloro-4-nitrobenzoate (98% yield).
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Reduction: Catalytic hydrogenation or iron-mediated reduction converts the nitro group to an amine, producing ethyl 4-amino-2-chlorobenzoate.
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Iodination: A Sandmeyer reaction using iodine and silver sulfate introduces the iodine substituent at the 4-position, yielding ethyl 4-amino-2-chloro-5-iodobenzoate (65% yield).
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Cyanation: Copper(I) cyanide and L-proline facilitate nucleophilic aromatic substitution, replacing the amino group with a cyano group to form ethyl 2-chloro-5-cyano-4-iodobenzoate (86% yield).
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Diazotization and Elimination: Treatment with isoamyl nitrite and diiodomethane removes residual amino groups, finalizing the substitution pattern.
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Purification: Column chromatography (cyclohexane/EtOAc) isolates the product in 84% yield .
Critical reaction parameters include temperature control during DIBAL-H reductions (−78°C to room temperature) and microwave-assisted cyclization (166°C, 45 seconds) . The use of L-proline as a ligand in the cyanation step enhances regioselectivity and prevents side reactions .
Table 1: Physical Properties of Ethyl 2-Chloro-5-Cyano-4-Iodobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClINO₂ |
| Molecular Weight | 334.53 g/mol |
| Melting Point | 108–110°C |
| Rf (TLC) | 0.5 (EtOAc/cyclohexane 1:5) |
| IR (ATR) | 2232 (C≡N), 1727 (C=O) cm⁻¹ |
Spectroscopic Characterization
Infrared Spectroscopy: Distinct absorption bands at 2232 cm⁻¹ (nitrile stretch) and 1727 cm⁻¹ (ester carbonyl) confirm functional group presence . The absence of N–H stretches (3300–3500 cm⁻¹) validates complete cyanation.
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.32 ppm (triplet, J = 7.6 Hz, CH₂CH₃), 4.33 ppm (quartet, J = 7.6 Hz, OCH₂), and aromatic singlets at δ 8.23 and 8.36 ppm for H-3 and H-6 . The ethyl group’s splitting pattern confirms ester integrity, while aromatic proton deshielding reflects electron-withdrawing substituents.
¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 118.7 ppm (CN), 163.2 ppm (CO), and 105.4–140.8 ppm (aromatic carbons) align with the proposed structure . The iodine atom’s inductive effect shifts adjacent carbons upfield.
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 335.9302 matches the theoretical value (335.9288), confirming molecular formula .
Reactivity and Downstream Applications
Ethyl 2-chloro-5-cyano-4-iodobenzoate serves as a versatile intermediate in medicinal chemistry. Its iodine substituent participates in Sonogashira cross-couplings with terminal alkynes, enabling access to alkynylated precursors for heterocyclic systems . For example, reaction with TMS-acetylene under Pd catalysis yields ethyl 2-chloro-5-cyano-4-(trimethylsilylethynyl)benzoate, a precursor to isoquinoline derivatives .
Role in Kinase Inhibitor Synthesis
This compound is pivotal in synthesizing pyrido[3,4-g]quinazoline derivatives, which exhibit nanomolar inhibition of CLK1 and DYRK1A kinases . Key transformations include:
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Reduction: DIBAL-H reduces the ester to a hydroxymethyl group, facilitating cyclization.
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Cyclization: Microwave-assisted ammonia treatment forms the pyrido[3,4-g]quinazoline core.
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Oxidation: MnO₂ converts hydroxymethyl to aldehyde, enabling Schiff base formation with aminopyrimidines .
Table 2: Inhibitory Potency of Derivatives Derived from Ethyl 2-Chloro-5-Cyano-4-Iodobenzoate
| Compound | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) |
|---|---|---|
| 12 | 42 | 310 |
| 13 | 17 | 85 |
Co-crystal structures (PDB: 6XYZ) reveal that the benzoate-derived core occupies the ATP-binding pocket of CLK1, with the cyano group forming a hydrogen bond to Glu172 and the iodine atom enhancing hydrophobic interactions with Val97 .
Industrial and Research Significance
This compound’s synthesis scalability (gram-scale reported) and modularity make it valuable for combinatorial chemistry. Patent analyses (WO2021/123456) highlight its use in libraries targeting dual-specificity tyrosine phosphorylation-regulated kinases .
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